3-amino-1-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one
Overview
Description
3-amino-1-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one is a complex organic compound that features a unique structure combining an oxazepine ring with an amino group and a chlorinated benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-1-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one typically involves the following steps:
Formation of the oxazepine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the amino group: Amination reactions, often using ammonia or amines, are employed to introduce the amino group at the desired position.
Chlorination: The chlorinated benzene ring is usually introduced through electrophilic aromatic substitution reactions using chlorinating agents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the oxazepine ring or the chlorinated benzene ring, potentially leading to the formation of dihydro or fully reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Dihydro or fully reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-amino-1-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
Similar Compounds
7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine: Shares the oxazepine ring and chlorinated benzene ring but lacks the amino group and propanone moiety.
2,4-diaryl-2,3-dihydrobenzo[b][1,4]thiazepines: Similar in structure but contains a thiazepine ring instead of an oxazepine ring.
Uniqueness
3-amino-1-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one is unique due to the combination of its oxazepine ring, amino group, and chlorinated benzene ring, which confer distinct chemical and biological properties not found in similar compounds.
Properties
IUPAC Name |
3-amino-1-(7-chloro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O2/c13-10-1-2-11-9(7-10)8-15(5-6-17-11)12(16)3-4-14/h1-2,7H,3-6,8,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEAWQSCHQIKHRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(CN1C(=O)CCN)C=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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